molecular formula C7H5BrN2O2 B3308398 3-(5-Bromofuran-2-yl)-1,2-oxazol-5-amine CAS No. 938122-94-2

3-(5-Bromofuran-2-yl)-1,2-oxazol-5-amine

Cat. No.: B3308398
CAS No.: 938122-94-2
M. Wt: 229.03 g/mol
InChI Key: MTDQAANDQCLXHZ-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound featuring a fused bromofuran and oxazole ring system.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c8-6-2-1-5(11-6)4-3-7(9)12-10-4/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDQAANDQCLXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938122-94-2
Record name 3-(5-bromofuran-2-yl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-1,2-oxazol-5-amine typically involves the following steps:

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Formation of Oxazole Ring: The brominated furan is then reacted with hydroxylamine and a suitable aldehyde or ketone to form the oxazole ring through a cyclization reaction.

    Amination: The final step involves introducing the amine group to the oxazole ring, which can be achieved through various amination reactions using reagents like ammonia or primary amines under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

3-(5-Bromofuran-2-yl)-1,2-oxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 3-(5-Bromofuran-2-yl)-1,2-oxazol-5-amine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
This compound C₇H₅BrN₂O₂* 229.03* Bromofuran, oxazole, amine Not explicitly reported
3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine C₉H₆F₂N₂O 196.15 Difluorophenyl, oxazole, amine Not reported
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine C₈H₆BrN₄ 245.07 Bromophenyl, triazole, amine Anticancer activity
3-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine C₁₁H₆BrN₃O₂ 292.09 Bromofuran, oxadiazole, pyridine LogP: 2.53; potential CNS activity
4-Bromo-1,2-oxazol-5-amine C₃H₃BrN₂O 162.97 Bromo-oxazole, amine Not reported
Key Observations:
  • Bromine vs. Fluorine Substituents : The bromofuran group in the target compound may confer greater lipophilicity compared to the difluorophenyl analog (logP = 2.53 in oxadiazole-pyridine derivative vs. ~1.5–2.0 for fluorinated compounds).

Biological Activity

3-(5-Bromofuran-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds containing furan and oxazole rings often exhibit antimicrobial properties. A study highlighted the antibacterial activity of various derivatives against Gram-positive bacteria such as Bacillus subtilis and some antifungal activity against Candida albicans. However, the specific activity of this compound remains to be fully elucidated.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BCandida albicans16 µg/mL
This compoundTBD

Anticancer Activity

The compound's potential as an anticancer agent is particularly noteworthy. Preliminary studies suggest that derivatives of oxazole and furan exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The selectivity could be attributed to differences in metabolic pathways between cancerous and non-cancerous cells.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various compounds on human cancer cell lines (MCF-7, A549, HepG2), it was found that certain derivatives showed significant inhibition of cell proliferation. The structure–activity relationship indicated that substitutions at specific positions on the furan or oxazole rings could enhance or diminish activity.

The precise mechanism through which this compound exerts its biological effects is currently under investigation. It is hypothesized that the compound may interfere with DNA synthesis or function by forming reactive intermediates that can bind to cellular macromolecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Bromofuran-2-yl)-1,2-oxazol-5-amine
Reactant of Route 2
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3-(5-Bromofuran-2-yl)-1,2-oxazol-5-amine

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